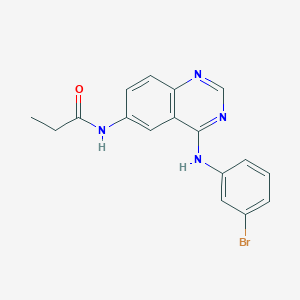

PD 174265

Übersicht

Beschreibung

PD 174265 ist ein potenter, zellpermeabler, reversibler und selektiver Inhibitor der epidermalen Wachstumsfaktor-Rezeptor (EGFR) Tyrosinkinase. Er hat eine Hemmkonzentration (IC50) von 450 Pikomolar, was ihn hochwirksam bei der Blockierung der EGFR-Aktivität macht . Diese Verbindung wird in der wissenschaftlichen Forschung häufig verwendet, da sie EGFR hemmen kann, das eine entscheidende Rolle beim Zellwachstum und der Zellproliferation spielt.

Wissenschaftliche Forschungsanwendungen

PD 174265 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.

Biology: Employed in cell biology to investigate the role of EGFR in cell growth, differentiation, and apoptosis.

Medicine: Utilized in preclinical studies to evaluate its potential as an anti-cancer agent due to its ability to inhibit EGFR, which is often overexpressed in various cancers.

Industry: Applied in the development of new therapeutic agents targeting EGFR and related pathways.

Wirkmechanismus

Target of Action

PD 174265, also known as 4-[(3-Bromophenyl)amino]-6-propionylamidoquinazoline or N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide, is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.

Mode of Action

This compound interacts with EGFR by inhibiting its tyrosine kinase activity . This inhibition prevents the autophosphorylation of the receptor, which is a critical step in the signal transduction cascade that leads to cell proliferation . The IC50 value of this compound for EGFR is 0.45 nM, indicating its high potency .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR, this compound disrupts the downstream signaling pathways that lead to cell proliferation, survival, and other cellular functions. This disruption can lead to the inhibition of tumor growth, as EGFR is often overexpressed in various types of cancers .

Pharmacokinetics

This compound is soluble in DMSO to 100 mM . It is recommended to prepare and use solutions on the same day. If you need to make up stock solutions in advance, it is recommended to store the solution as aliquots in tightly sealed vials at -20°c . The compound is cell-permeable, active in vivo and in vitro .

Result of Action

As a result of its action, this compound exhibits antitumor activity . By inhibiting EGFR, it can prevent the proliferation of cancer cells that overexpress this receptor. This makes this compound a potential therapeutic agent for cancers that are characterized by EGFR overexpression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Furthermore, the presence of other compounds or drugs can also influence the action of this compound through drug-drug interactions .

Biochemische Analyse

Biochemical Properties

PD 174265 plays a crucial role in biochemical reactions by inhibiting the tyrosine kinase activity of EGFR. This inhibition is highly selective and reversible, with an IC50 value of 0.45 nM . The compound interacts with the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues on the receptor. This action blocks downstream signaling pathways that are essential for cell proliferation and survival . Additionally, this compound has been shown to be cell-permeable and active in both in vivo and in vitro settings .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting EGFR, it disrupts critical cell signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth, differentiation, and survival . This disruption leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells . Furthermore, this compound has been observed to influence gene expression and cellular metabolism, contributing to its antitumor activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues on the receptor, which is a critical step in the activation of downstream signaling pathways . As a result, the compound effectively blocks the transmission of proliferative and survival signals within the cell . Additionally, this compound has been shown to induce changes in gene expression, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under desiccating conditions and can be stored at -20°C for up to 12 months . Its stability in solution may vary, and it is recommended to prepare and use solutions on the same day whenever possible . Long-term studies have shown that this compound maintains its inhibitory effects on EGFR over extended periods, leading to sustained antitumor activity in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions result in the formation of metabolites that are subsequently excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to be cell-permeable, allowing it to effectively reach its target sites within the cell . Additionally, this compound may accumulate in certain tissues, influencing its localization and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with EGFR . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to its specific compartments within the cell . The subcellular distribution of this compound plays a key role in its ability to inhibit EGFR and exert its antitumor effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

PD 174265 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Chinolin-Kernstruktur beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Chinolin-Kerns: Die Synthese beginnt mit der Bildung des Chinolin-Kerns durch Reaktion von Anthranilsäure mit Formamid unter Hochtemperaturbedingungen.

Bromierung: Der Chinolin-Kern wird dann mit Brom oder einem Bromierungsmittel bromiert, um ein Bromatom an einer bestimmten Position am aromatischen Ring einzuführen.

Aminierung: Das bromierte Chinolin wird mit einer Aminquelle wie Anilin aminiert, um eine Aminogruppe einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von hochyieldenden Reaktionen, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

PD 174265 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Aminogruppe, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können am Bromatom auftreten, was zur Bildung debromierter Produkte führt.

Substitution: Das Bromatom in this compound kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Natriumazid und Kaliumcyanid werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate mit modifizierten Aminogruppen.

Reduktion: Debromierte Produkte.

Substitution: Substituierte Chinolinderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von EGFR und seinen nachgeschalteten Signalwegen zu untersuchen.

Biologie: Wird in der Zellbiologie eingesetzt, um die Rolle von EGFR bei Zellwachstum, Differenzierung und Apoptose zu untersuchen.

Medizin: Wird in präklinischen Studien verwendet, um sein Potenzial als Antikrebsmittel zu evaluieren, da es EGFR hemmen kann, das in verschiedenen Krebsarten häufig überexprimiert wird.

Industrie: Anwendung bei der Entwicklung neuer Therapeutika, die auf EGFR und verwandte Signalwege abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Tyrosinkinase-Aktivität des epidermalen Wachstumsfaktor-Rezeptors. Es bindet an die ATP-Bindungsstelle von EGFR und verhindert die Phosphorylierung von Tyrosinresten am Rezeptor. Diese Hemmung blockiert die nachgeschalteten Signalwege, die Zellproliferation und das Überleben fördern. Die reversible Natur von this compound ermöglicht vergleichende Studien mit irreversiblen Inhibitoren der EGFR-Kinase-Aktivität .

Vergleich Mit ähnlichen Verbindungen

PD 174265 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

PD 168393: Ein irreversibler Inhibitor von EGFR mit einem anderen Wirkmechanismus.

PD 158780: Ein weiterer reversibler Inhibitor von EGFR mit ähnlicher Potenz, aber unterschiedlicher chemischer Struktur.

PD 166285: Ein reversibler Inhibitor mit einem breiteren Wirkungsspektrum gegen mehrere Tyrosinkinasen.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz als reversibler Inhibitor von EGFR. Seine reversible Natur macht es zu einem wertvollen Werkzeug für die Untersuchung der dynamischen Regulation der EGFR-Signalgebung und für vergleichende Studien mit irreversiblen Inhibitoren.

Eigenschaften

IUPAC Name |

N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPUZEMRHDROEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.